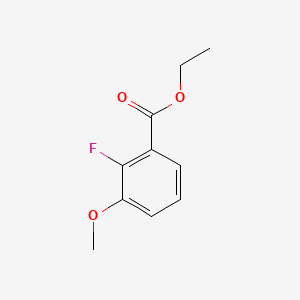
Ethyl 2-fluoro-3-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-fluoro-3-methoxybenzoate is a chemical compound with the molecular formula C10H11FO3 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms . The InChI code for this compound is1S/C10H11FO3/c1-3-14-10(12)9-7(11)5-4-6-8(9)13-2/h4-6H,3H2,1-2H3 . Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . Its molecular weight is 198.19 . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the current resources.Aplicaciones Científicas De Investigación
Synthesis of Trifluoromethyl Heterocycles
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound closely related to Ethyl 2-fluoro-3-methoxybenzoate, serves as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. Utilizing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, researchers have developed diverse trifluoromethyl-oxazoles, thiazoles, imidazoles, triazines, and pyridines, highlighting the compound's utility in creating complex molecular structures (Honey et al., 2012).
Photodegradation of Environmental Contaminants
In environmental science, studies on the photodegradation of hazardous water contaminants, such as parabens, have been conducted. These studies investigate the efficiency of ultraviolet C lamps in degrading contaminants in the presence and absence of hydrogen peroxide, contributing to our understanding of water purification techniques and the role of similar chemical structures in environmental remediation (Gmurek et al., 2015).
Imaging Probes for Alzheimer's Disease
This compound derivatives have been evaluated as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. Radiofluoro-pegylated phenylbenzoxazole derivatives show high affinity for β-amyloid aggregates, demonstrating the compound's potential in developing diagnostic tools for neurodegenerative diseases (Cui et al., 2012).
β-Adrenergic Blocking Agents
In the pharmaceutical field, derivatives of this compound have been synthesized and tested for antiarrhythmic activities. These compounds are active against arrhythmic conditions, underscoring the importance of this compound in developing new therapeutic agents (Cheng Shu-hua, 2004).
Luminescent Materials and Sensors
The study of carbazole-based terephthalate derivatives, where ethoxylcarbonyl groups act as electron-accepting moieties, has led to compounds with intense blue fluorescence both in solution and solid states. These materials show potential for use as luminescent materials and sensors, highlighting the versatility of this compound derivatives in material science (Xue et al., 2015).
Safety and Hazards
Ethyl 2-fluoro-3-methoxybenzoate is associated with certain hazards. It has been assigned the GHS06 pictogram, and its hazard statements include H301, H311, and H331 . Precautionary measures include avoiding contact with skin and eyes, not breathing in mist/vapors/spray, and keeping away from open flames and hot surfaces .
Mecanismo De Acción
Target of Action
Ethyl 2-fluoro-3-methoxybenzoate is a chemical compound that primarily targets the benzylic position in organic reactions . The benzylic position is the carbon atom adjacent to the aromatic ring, which plays a crucial role in various chemical reactions .
Mode of Action
The compound interacts with its targets through electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring . This mechanism allows the compound to maintain the aromaticity of the benzene ring during reactions .
Biochemical Pathways
It’s known that the compound can participate in reactions at the benzylic position, which can lead to various downstream effects depending on the specific reaction .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biochemical pathways it affects. Given its mode of action, the compound could potentially lead to the formation of new compounds through electrophilic aromatic substitution .
Análisis Bioquímico
Biochemical Properties
Ethyl 2-fluoro-3-methoxybenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby affecting the metabolic pathways in which these enzymes are involved.
Cellular Effects
This compound impacts various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic processes . Additionally, this compound can modulate cell signaling pathways, potentially leading to changes in cell function and behavior.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, such as cytochrome P450 . These interactions can lead to changes in enzyme activity, which in turn affects various biochemical pathways. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with potential implications for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, toxic or adverse effects can occur . These threshold effects are critical for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism These interactions can affect the metabolic flux and levels of various metabolites
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can impact the compound’s function, as its activity may vary depending on its subcellular environment.
Propiedades
IUPAC Name |
ethyl 2-fluoro-3-methoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-3-14-10(12)7-5-4-6-8(13-2)9(7)11/h4-6H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBOTEPTLHWNOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

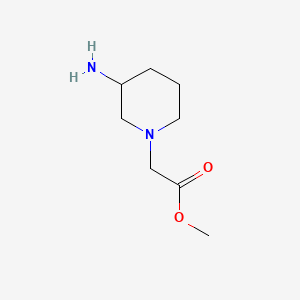

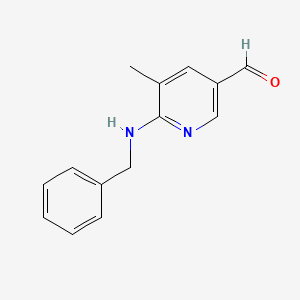

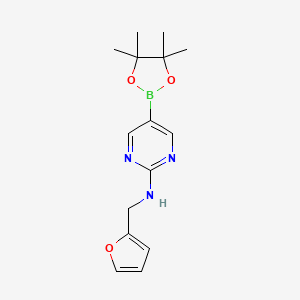
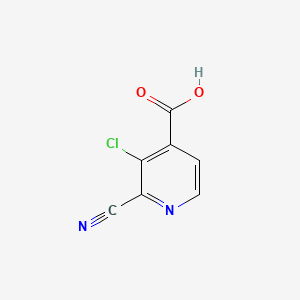


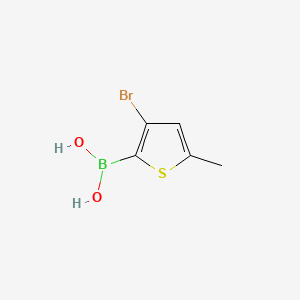
![Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B572804.png)
![1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B572805.png)
![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B572806.png)
![ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B572807.png)
